molecular formula C20H25N5O2 B2896716 N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1251710-37-8

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2896716
CAS No.: 1251710-37-8
M. Wt: 367.453
InChI Key: BRSXTYXPRVZJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide is a synthetic compound featuring a phenylpiperazine moiety linked via a propyl chain to an ethanediamide group, which is further substituted with a pyridin-3-yl group. The phenylpiperazine component is commonly associated with receptor-binding activity, particularly in the central nervous system (CNS), due to its affinity for serotonin and dopamine receptors . The pyridinyl group could contribute to π-π stacking interactions or act as a pharmacophore in biological targets.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-19(20(27)23-17-6-4-9-21-16-17)22-10-5-11-24-12-14-25(15-13-24)18-7-2-1-3-8-18/h1-4,6-9,16H,5,10-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSXTYXPRVZJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.

    Alkylation: The 4-phenylpiperazine is then alkylated with 3-bromopropylamine to form the intermediate N-(3-(4-phenylpiperazin-1-yl)propyl)amine.

    Oxalamide Formation: The final step involves the reaction of the intermediate with pyridine-3-carboxylic acid and oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenyl group are thought to play key roles in binding to these targets, while the pyridine moiety may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylpiperazine-Containing Analogs

Compounds with phenylpiperazine moieties are prevalent in CNS-active drugs. Key analogs include:

Table 1: Structural and Functional Comparison of Phenylpiperazine Derivatives
Compound Name Structure Highlights Key Differences Potential Applications Reference
Target Compound Phenylpiperazine + ethanediamide + pyridin-3-yl Unique ethanediamide linker Hypothesized CNS modulation, solubility enhancement
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B) Phenylpiperazine + triazolopyridinone Triazolopyridinone core replaces ethanediamide Pharmaceutical impurity; possible antipsychotic activity
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride (Impurity C) Chlorophenyl-piperazine + triazolopyridinone Chlorophenyl substitution; dihydrochloride salt Enhanced receptor selectivity; impurity in antipsychotics

Key Findings :

  • The target compound’s ethanediamide linker distinguishes it from triazolopyridinone-based analogs, which are often associated with dopamine D2 receptor antagonism .

Ethanediamide-Containing Analogs

Ethanediamide groups are rare but notable for their hydrogen-bonding capacity. A relevant analog is:

Table 2: Comparison with Ethanediamide Derivatives
Compound Name Structure Highlights Key Differences Potential Applications Reference
Target Compound Ethanediamide + phenylpiperazine + pyridinyl Pyridinyl substitution CNS-targeted drug design
N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide Ethanediamide + phthalazinone + hydroxypropyl Phthalazinone core; hydroxypropyl chain Chelation or enzyme inhibition (e.g., PARP inhibitors)

Key Findings :

  • The target compound’s pyridinyl group may enhance blood-brain barrier permeability compared to phthalazinone-containing analogs .
  • Hydroxypropyl chains in analogs (e.g., ) improve aqueous solubility, whereas the phenylpiperazine in the target compound may prioritize lipophilicity for CNS penetration.

Perfluorinated Amide Derivatives

Perfluorinated amides () share propylamine backbones but differ in functionalization:

Table 3: Comparison with Perfluorinated Amides
Compound Name Structure Highlights Key Differences Potential Applications Reference
Target Compound Non-fluorinated, aromatic substituents Absence of perfluoroalkyl chains Pharmacological applications
N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride Perfluorooctanoyl + quaternary ammonium Fluorinated hydrophobic tail Surfactants, coatings
N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide Trimethoxysilyl + perfluorohexanamide Silane group for surface adhesion Water-repellent materials

Key Findings :

  • Perfluorinated analogs prioritize thermal stability and hydrophobicity for industrial applications, unlike the target compound’s likely biological focus .
  • The target compound’s aromatic groups (phenylpiperazine, pyridinyl) may confer UV/vis spectral activity, whereas perfluorinated chains lack such solvatochromic properties .

Research Implications and Gaps

  • Solvent Interactions : The ethanediamide linker and pyridinyl group may render the target compound sensitive to solvent polarity, as observed in solvatochromic studies . However, empirical data is lacking.
  • Pharmacological Potential: Structural parallels to phenylpiperazine-based impurities () suggest possible antipsychotic or anxiolytic activity, warranting in vitro receptor-binding assays.
  • Synthetic Challenges: The ethanediamide group’s stability under varying pH conditions requires investigation, drawing on insights from phthalazinone analogs .

Biological Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its dual functional groups, exhibits potential therapeutic applications, particularly in neuropharmacology and infectious disease management.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 1403254-99-8

The structure includes a piperazine ring, which is known for its role in various pharmacological agents, and a pyridine moiety that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential antiviral properties. Research indicates that derivatives containing piperazine structures often target serotonin receptors (5-HT), dopamine receptors, and have shown activity against various viral strains.

1. Antiviral Activity

A study evaluating the antiviral potential of piperazine derivatives found that compounds similar to this compound exhibited moderate antiviral activity against viruses such as HIV and Herpes Simplex Virus (HSV). The compound's mechanism involves inhibition of viral replication through interference with viral entry or replication processes .

2. Antibacterial and Antifungal Properties

Research has demonstrated that piperazine derivatives can also exhibit antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa. Additionally, antifungal activity has been noted against strains like Candida albicans and Aspergillus niger.

3. Neuropharmacological Effects

The compound's ability to interact with serotonin receptors suggests potential use in treating mood disorders or anxiety. Piperazine derivatives have been studied for their effects on neurotransmitter systems, indicating a role in modulating mood and behavior .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

StudyCompoundFindings
13fShowed moderate protection against CVB-2; CC₅₀ of 92 μM in Vero cells .
23gActive against HSV-1; demonstrated antibacterial effects against S. aureus .
3N-[3-(4-methylpiperazin-1-yl)phenyl]Exhibited significant antiviral activity against Yellow Fever Virus .

Q & A

Q. What are the optimal synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Preparation of the piperazine-propyl intermediate via nucleophilic substitution using 4-phenylpiperazine and 3-bromopropylamine under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2 : Amide bond formation between the intermediate and pyridin-3-yl ethanediamide using coupling agents like HBTU or BOP in tetrahydrofuran (THF) with triethylamine (Et3N) as a base. Reaction times range from 12–24 hours at room temperature .
  • Purification : Silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is recommended for isolating the final product. Purity (>95%) is confirmed via HPLC and NMR .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify functional groups (e.g., piperazine protons at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.23). Unusual fragmentation patterns, such as loss of 11 u, may require tandem MS (MS/MS) for resolution .
  • X-ray Crystallography : Determines bond lengths/angles (e.g., piperazine ring conformation) and hydrogen-bonding networks, critical for understanding solid-state interactions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the pyridine ring’s electron-deficient nature may drive receptor-binding interactions .
  • Molecular Docking : Simulates binding affinities with targets like serotonin receptors (5-HT₁A). Docking scores correlate with experimental IC₅₀ values from radioligand assays .
  • MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) using force fields like CHARMM or AMBER .

Q. What strategies resolve contradictions in hydrolysis rate data across studies?

  • Methodological Answer :
  • Controlled Kinetic Studies : Conduct hydrolysis under standardized conditions (pH 7.4 buffer, 37°C). Compare rates with structural analogs (e.g., replacing pyridine with phenyl groups reduces hydrolysis by 40%) .
  • Isotopic Labeling : Use deuterated solvents (D₂O) or ¹⁸O-labeled water to trace hydrolysis pathways. For example, ¹H NMR can detect deuterium incorporation in hydrolyzed products .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify outliers and validate trends via QSAR models .

Q. How can enantioselective synthesis challenges be addressed for this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediate ketones. Enantiomeric excess (ee >90%) is verified via chiral HPLC .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Unreacted enantiomer is isolated and coupled to the piperazine-propyl moiety .
  • Circular Dichroism (CD) : Monitors optical activity during synthesis to ensure stereochemical integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.